

Technical Guide: Spectroscopic and Synthetic Overview of Boc-D-Tyr(Et)-OH

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Compound of Interest

Compound Name: *Boc-D-Tyr(Et)-OH*

Cat. No.: *B558435*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data, experimental protocols, and synthesis of N- α -(tert-Butoxycarbonyl)-O-ethyl-D-tyrosine (**Boc-D-Tyr(Et)-OH**). This protected amino acid is a valuable building block in peptide synthesis, particularly for the creation of modified peptides with altered pharmacokinetic profiles.

NMR Spectral Data

Precise, experimentally determined high-resolution NMR data for **Boc-D-Tyr(Et)-OH** is not readily available in the public domain. However, based on the known chemical shifts of structurally similar compounds, such as Boc-D-Tyr-OH, Boc-L-Tyr(Bzl)-OH, and other Boc-protected amino acids, a reliable estimation of the ^1H and ^{13}C NMR spectra can be provided. These estimated values are crucial for the identification and characterization of the synthesized compound.

Table 1: Estimated ^1H NMR Spectral Data for **Boc-D-Tyr(Et)-OH**

Protons	Estimated Chemical Shift (δ) ppm	Multiplicity	Integration
-C(CH ₃) ₃ (Boc)	~1.40	s	9H
-O-CH ₂ -CH ₃	~1.42	t	3H
-CH ₂ - (β -protons)	~2.90 - 3.10	m	2H
-O-CH ₂ -CH ₃	~4.05	q	2H
-CH- (α -proton)	~4.35	m	1H
-NH- (Amide)	~5.0	d	1H
Aromatic (Tyrosine)	~6.85	d	2H
Aromatic (Tyrosine)	~7.10	d	2H

Note: Chemical shifts are estimations and can vary based on the solvent, concentration, and instrument used.

Table 2: Estimated ¹³C NMR Spectral Data for **Boc-D-Tyr(Et)-OH**

Carbon	Estimated Chemical Shift (δ) ppm
-O-CH ₂ -CH ₃	~15
-C(CH ₃) ₃ (Boc)	~28
-CH ₂ - (β -carbon)	~37
-CH- (α -carbon)	~55
-O-CH ₂ -CH ₃	~63
-C(CH ₃) ₃ (Boc)	~80
Aromatic (Tyrosine)	~115
Aromatic (Tyrosine)	~130
Aromatic (Tyrosine)	~130
Aromatic (Tyrosine)	~157
-C=O (Boc)	~155
-C=O (Carboxyl)	~175

Note: Chemical shifts are estimations and can vary based on the solvent and instrument used.

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible NMR data for the characterization of **Boc-D-Tyr(Et)-OH**.

NMR Data Acquisition Protocol[1][2]

A standard protocol for acquiring ¹H and ¹³C NMR spectra for Boc-protected amino acids is as follows:

- Sample Preparation:
 - Weigh approximately 10-20 mg of purified **Boc-D-Tyr(Et)-OH**.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: A range appropriate for the expected chemical shifts (e.g., 0-12 ppm).
 - Processing: Perform a Fourier transform, followed by phase and baseline corrections. The residual solvent peak should be used for chemical shift referencing.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: A range appropriate for the expected chemical shifts (e.g., 0-200 ppm).
 - Processing: Apply a Fourier transform with appropriate line broadening, followed by phase and baseline corrections. The solvent peak should be used for chemical shift referencing.

Synthesis of Boc-D-Tyr(Et)-OH

The synthesis of **Boc-D-Tyr(Et)-OH** is typically a two-step process starting from D-tyrosine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc)

group, followed by the ethylation of the phenolic hydroxyl group.

Step 1: Synthesis of N- α -Boc-D-tyrosine (Boc-D-Tyr-OH) [3]

This procedure outlines the protection of the amino group of D-tyrosine.

- Materials: D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), 0.5 M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄), Petroleum ether.
- Procedure:
 - Dissolve D-tyrosine and triethylamine (1.3 equivalents) in dichloromethane.
 - Cool the mixture in an ice bath.
 - Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - After the reaction is complete, filter the mixture.
 - Wash the organic phase with 0.5 M HCl, water, and then brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure Boc-D-Tyr-OH.

Step 2: Synthesis of Boc-D-Tyr(Et)-OH

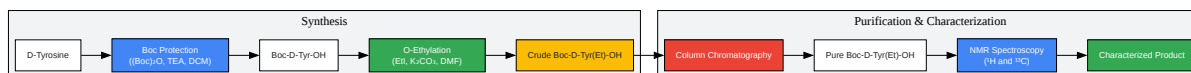
This protocol describes the O-ethylation of the phenolic hydroxyl group of Boc-D-Tyr-OH.

- Materials: Boc-D-Tyr-OH, Ethyl iodide or Diethyl sulfate, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Water, Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).

- Procedure:
 - Dissolve Boc-D-Tyr-OH in anhydrous DMF.
 - Add a base such as sodium hydride or potassium carbonate to the solution.
 - Add ethyl iodide or diethyl sulfate dropwise to the mixture.
 - Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, quench it by the slow addition of water.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to afford pure **Boc-D-Tyr(Et)-OH**.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of **Boc-D-Tyr(Et)-OH**.



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Caption: Synthesis and characterization workflow for **Boc-D-Tyr(Et)-OH**.

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